(2-Bromo-4-butylphenyl)hydrazine
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Overview
Description
(2-Bromo-4-butylphenyl)hydrazine is an organic compound characterized by the presence of a bromine atom and a butyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-butylphenyl)hydrazine typically involves the following steps:
Diazotization: The starting material, 2-bromo-4-butylaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-4-butylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(2-Bromo-4-butylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of (2-Bromo-4-butylphenyl)hydrazine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by forming stable complexes with biological macromolecules.
Comparison with Similar Compounds
- (2-Bromo-4-methylphenyl)hydrazine
- (2-Bromo-4-ethylphenyl)hydrazine
- (2-Bromo-4-propylphenyl)hydrazine
Comparison:
- Uniqueness: The butyl group in (2-Bromo-4-butylphenyl)hydrazine provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs.
- Reactivity: The presence of the butyl group can influence the compound’s reactivity and interaction with other molecules, making it unique in its chemical behavior and potential applications .
Properties
Molecular Formula |
C10H15BrN2 |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
(2-bromo-4-butylphenyl)hydrazine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-8-5-6-10(13-12)9(11)7-8/h5-7,13H,2-4,12H2,1H3 |
InChI Key |
BNHAWILRBDSUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NN)Br |
Origin of Product |
United States |
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